molecular formula C12H8Cl2O3S B2489492 5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 74556-86-8

5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid

Cat. No. B2489492
CAS RN: 74556-86-8
M. Wt: 303.15
InChI Key: LEPIPUATYXXCQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategic functionalization to introduce various substituents, enhancing their reactivity and utility. For example, the synthesis of polycyclic and 4,5-diacylthiophene-2-carboxylates can be achieved through intramolecular Friedel–Crafts alkylations and autooxidative fragmentation of derivatives obtained from thiophene-2-carboxylate with carbonyl compounds (Yang & Fang, 2007). Furthermore, the formation of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid showcases the versatility of thiophene derivatives in synthesizing novel compounds with significant properties (Rasool et al., 2020).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for understanding their chemical behavior and potential applications. For instance, the X-ray diffraction study of 5-methyl-2-thiophenecarboxylic acid established its molecular structure, revealing the presence of O-H...O hydrogen bond and C-H...O and S...S non-bonded intermolecular interactions (Rudiño-Piñera et al., 1996).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions that modify their properties. For example, the synthesis and reactions of 5-[Amino(thiomethyl)methylene]- 2,2-dimethyl-1,3-dioxane-4,6-dione highlight the diverse chemical reactivity of thiophene derivatives and their potential for further functionalization (Al-Sheikh et al., 2009).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and crystal structures, are critical for their practical applications. The study on 5-(Methoxycarbonyl)thiophene-2-carboxylic acid revealed how intermolecular O—H⋯O hydrogen bonds form centrosymmetric dimers, impacting the compound's solubility and crystallinity (Xia et al., 2009).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as reactivity towards different chemical reagents and conditions, are essential for their application in synthesis and material science. For instance, the reactions of aromatic and heteroaromatic compounds carrying electron-acceptor substituents demonstrate the nuanced reactivity of thiophene derivatives under various chemical conditions (Gol'dfarb et al., 1986).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • The outcomes of these studies have shown that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Material Science and Industrial Chemistry

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • The synthesis of thiophene-based conjugated polymers for electronic and optoelectronic applications often involves nickel and palladium-based catalytic systems .
    • The results of these studies have shown that functionalized regioregular polythiophenes exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
  • Organic Synthesis

    • Thiophene derivatives can be used as organic synthesis intermediates . They are primarily used in laboratory research and development processes and in the production process of chemical pharmaceuticals .
    • The synthesis of thiophene derivatives often involves the condensation reaction of various substrates .
    • The outcomes of these studies have shown that thiophene derivatives can be used to synthesize a variety of complex organic compounds .
  • Pharmaceuticals

    • Certain thiophene derivatives are used as active ingredients in pharmaceuticals . For example, suprofen, which is produced from thiophene-2-carboxylic acid, is known as a nonsteroidal anti-inflammatory drug .
    • The synthesis of these pharmaceuticals often involves various chemical reactions, such as the condensation reaction .
    • The outcomes of these studies have shown that thiophene derivatives can be used to produce effective pharmaceuticals with various therapeutic effects .
  • Fabrication of Conducting Polymer/CNTs Composites

    • Thiophene derivatives can be used for the fabrication of carboxylated conducting polymer/CNTs (carbon nanotubes) composites .
    • The synthesis of these composites often involves various chemical reactions .
    • The outcomes of these studies have shown that thiophene derivatives can be used to produce effective conducting polymer/CNTs composites .
  • Organic Synthesis Intermediate and Pharmaceutical Intermediate
    • “5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid” can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and in the production process of chemical pharmaceuticals .
    • The synthesis of these intermediates often involves various chemical reactions .
    • The outcomes of these studies have shown that “5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid” can be used to synthesize a variety of complex organic compounds .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

properties

IUPAC Name

5-[(2,6-dichlorophenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3S/c13-8-2-1-3-9(14)11(8)17-6-7-4-5-10(18-7)12(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPIPUATYXXCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid

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